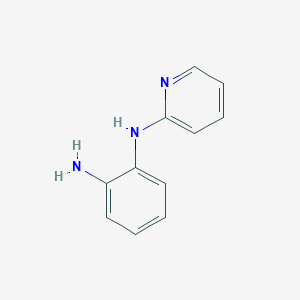

N1-(pyridin-2-yl)benzene-1,2-diamine

Description

Significance of Ortho-Phenylenediamine and Pyridyl-Amine Scaffolds in Chemical Science

The ortho-phenylenediamine scaffold is a foundational structure in modern chemistry, recognized as a valuable precursor for a multitude of applications. iucr.org These compounds are particularly crucial in the development of carbene ligands, which are instrumental in catalysis and the synthesis of organometallic compounds. iucr.orgiucr.org The synthesis of ortho-phenylenediamine derivatives is an active area of research, aimed at creating a diverse library of functionalized molecules for applications such as novel azaborole systems. iucr.org The arrangement of the two adjacent amino groups on a benzene (B151609) ring allows ortho-phenylenediamine to act as an effective bidentate ligand, coordinating with metal ions through its nitrogen atoms to form stable chelate rings. worldresearchersassociations.com

Similarly, the pyridyl-amine scaffold is of great importance in coordination chemistry. Pyridine (B92270), a basic heterocyclic organic compound, is structurally related to benzene with one CH group replaced by a nitrogen atom. jscimedcentral.com This nitrogen atom provides a coordination site, making pyridine and its derivatives common ligands in the formation of transition metal complexes. jscimedcentral.com Pyridyl-amine ligands, which combine a pyridine ring with an amine group, are investigated for their ability to form stable complexes with various metal centers, including iridium(III) and ruthenium(II). nih.gov The electronic properties and steric hindrance of these ligands can be systematically modified, which in turn influences the coordination modes, oxidation behavior, and potential biological activities of the resulting metal complexes. nih.gov

Overview of Research Trajectories for N1-(pyridin-2-yl)benzene-1,2-diamine

Research involving this compound and its close derivatives has primarily focused on its utility as a ligand in coordination chemistry. A significant trajectory involves the synthesis of the compound and its subsequent reaction with various metal salts to form coordination complexes.

One area of study has been the synthesis and characterization of a related ligand, N-Pyridin-2-ylmethyl-benzene-1,2-diamine, and its complexes with a range of bivalent and trivalent metal ions such as Cr(III), Co(II), Ni(II), Cu(II), Pd(II), Cd(II), Hg(II), and Pb(II). rdd.edu.iquobaghdad.edu.iq These studies involve extensive characterization of both the ligand and the resulting complexes using techniques like elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. rdd.edu.iquobaghdad.edu.iq The research indicates that the ligand typically coordinates in a tridentate fashion through its three nitrogen atoms. rdd.edu.iquobaghdad.edu.iq The geometry of these complexes has been determined, with most exhibiting an octahedral structure, while the palladium complex was found to have a square planar geometry. rdd.edu.iquobaghdad.edu.iq Furthermore, the biological activity of the ligand and its complexes has been evaluated against bacteria like Staphylococcus aureus and E. coli. uobaghdad.edu.iq

Another research avenue explores the structural properties of this compound derivatives. For instance, the synthesis and X-ray crystallography analysis of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine revealed the formation of a self-complementary dimer through strong dual N—H⋯N hydrogen bonds. iucr.orgiucr.orgnih.gov This detailed structural analysis provides insights into the intermolecular interactions that govern the solid-state properties of these compounds. nih.gov

The table below summarizes the findings from studies on metal complexes formed with a ligand structurally similar to this compound.

| Metal Ion | M:L Ratio | Proposed Geometry |

| Cr(III) | 1:1 | Octahedral |

| Co(II) | 1:1 | Octahedral |

| Ni(II) | 1:1 | Octahedral |

| Cu(II) | 1:1 | Octahedral |

| Pd(II) | 1:1 | Square Planar |

| Cd(II) | 1:1 | Octahedral |

| Hg(II) | 1:1 | Octahedral |

| Pb(II) | 1:1 | Octahedral |

Data derived from studies on N-Pyridin-2-ylmethyl-benzene-1,2-diamine complexes. rdd.edu.iq

Scope and Research Focus of the Outline

This article is strictly focused on the chemical compound this compound within the context of academic research. The content adheres to a specific structure, beginning with the fundamental importance of its constituent chemical scaffolds, ortho-phenylenediamine and pyridyl-amine. It then provides an overview of the primary research directions undertaken for this compound and its derivatives, emphasizing its role as a ligand in the formation and characterization of metal complexes. The scope is confined to the synthesis, structural analysis, and coordination chemistry of the title compound, without extending to topics outside this defined academic framework.

Structure

3D Structure

Properties

IUPAC Name |

2-N-pyridin-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNUYINHUNGHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N1 Pyridin 2 Yl Benzene 1,2 Diamine

Established Synthetic Routes for the Parent Compound

The direct synthesis of N1-(pyridin-2-yl)benzene-1,2-diamine can be achieved through several established methods for C-N bond formation. The most prominent among these are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination represents a powerful and versatile method for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 2-aminopyridine (B139424) with 1-bromo-2-nitrobenzene (B46134) followed by reduction of the nitro group, or the direct coupling of 2-aminopyridine with o-phenylenediamine (B120857), although the latter can be challenging due to the potential for double arylation. The general mechanism proceeds through an oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com

Nucleophilic Aromatic Substitution (SNAr) offers an alternative, often metal-free, pathway. nih.gov This reaction is viable when the benzene (B151609) ring is activated by electron-withdrawing groups ortho or para to the leaving group. For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with 2-aminopyridine, followed by reduction of the nitro group, can yield this compound. The reaction proceeds via a Meisenheimer intermediate, and its success is dependent on the electrophilicity of the aryl halide and the nucleophilicity of the amine. nih.gov

A plausible synthetic approach is outlined in the table below, starting from readily available precursors.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Intermediate | Final Product |

| o-Phenylenediamine | 2-Chloropyridine | Buchwald-Hartwig Amination | - | This compound |

| 1-Fluoro-2-nitrobenzene | 2-Aminopyridine | Nucleophilic Aromatic Substitution | N-(2-nitrophenyl)pyridin-2-amine | This compound |

Approaches to Functionalized this compound Derivatives

The functionalization of this compound opens up a vast chemical space for the development of novel compounds with tailored properties. Derivatization can be achieved through modifications at the nitrogen atoms or on the aromatic rings.

N-Alkylation and N-Arylation Strategies

The secondary amine and the primary amino group of this compound are amenable to N-alkylation and N-arylation reactions.

N-Alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The regioselectivity of the alkylation (i.e., at the primary vs. secondary amine) can be influenced by the reaction conditions and the steric bulk of the alkylating agent.

N-Arylation reactions, particularly those employing palladium or copper catalysts, are widely used to introduce additional aryl groups. The Chan-Evans-Lam coupling, for example, utilizes boronic acids as the aryl source in the presence of a copper catalyst. organic-chemistry.org The Buchwald-Hartwig amination can also be employed for a second C-N bond formation to yield N,N'-diaryl derivatives. nih.gov These reactions allow for the synthesis of a diverse library of unsymmetrical N,N'-diaryl-o-phenylenediamines.

| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl |

| N-Arylation (Chan-Evans-Lam) | Arylboronic acid, Copper catalyst (e.g., Cu(OAc)₂), Base, Solvent | N-Aryl |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base, Solvent | N-Aryl |

Substitutions on the Benzene Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the amino and pyridinylamino substituents will influence the position of the incoming electrophile. Both the primary amino group (-NH₂) and the secondary pyridinylamino group (-NH-py) are activating, ortho-, para-directing groups. msu.edu Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino groups, which are positions 4 and 6 relative to the -NH(pyridin-2-yl) group. The presence of two activating groups enhances the reactivity of the benzene ring towards electrophiles.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be complicated by the basicity of the nitrogen atoms which can coordinate to the Lewis acid catalyst.

Substitutions on the Pyridine (B92270) Moiety

The pyridine ring in this compound is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution than benzene. imperial.ac.uk Electrophilic attack, if it occurs, is favored at the C-3 and C-5 positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the ring nitrogen (C-2 and C-4). youtube.com However, since the C-2 position is already substituted in the parent compound, nucleophilic attack would be directed to the C-4 and C-6 positions if a suitable leaving group were present. A common strategy to enhance the reactivity of pyridines towards nucleophiles is through the formation of a pyridinium (B92312) salt or a pyridine N-oxide. youtube.com Late-stage functionalization of pyridines can also be achieved by a sequence of C-H fluorination followed by nucleophilic aromatic substitution of the fluoride. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Buchwald-Hartwig amination can have high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like toluene (B28343) and dioxane with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. acsgcipr.org The use of solid acid catalysts can also provide a more environmentally friendly alternative to strong mineral acids in certain reactions, as they are often reusable and produce less waste. rsc.org

Catalysis: Employing catalytic reagents in small amounts is preferred over stoichiometric reagents. The development of more sustainable catalysts, such as those based on earth-abundant and less toxic metals like copper or iron, is an active area of research for C-N bond formation. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Optimizing reactions to minimize the formation of byproducts and waste. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, can significantly improve efficiency and reduce waste. organic-chemistry.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Coordination Chemistry of N1 Pyridin 2 Yl Benzene 1,2 Diamine As a Ligand

Ligand Design Principles and Chelation Properties

The design of N1-(pyridin-2-yl)benzene-1,2-diamine as a ligand is predicated on the strategic combination of different donor groups within a single molecule. This design imparts specific chelation properties that make it an effective coordinating agent for a range of metal ions. The fundamental components of its design include the pyridine (B92270) nitrogen atom and the two nitrogen atoms of the diamine group, which can collectively or selectively bind to a metal center.

The presence of the pyridine ring introduces a relatively soft N-donor, which, in conjunction with the harder amine donors of the benzene-1,2-diamine fragment, allows for versatile coordination behavior. The geometry of the ligand, with the donor atoms positioned on adjacent carbons of the benzene (B151609) ring, facilitates the formation of stable five- or six-membered chelate rings upon coordination with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.

Complexes of the closely related ligand, N-Pyridin-2-ylmethyl-benzene-1,2-diamine, with several first-row transition metals have been synthesized and characterized. rdd.edu.iq These complexes are typically prepared by reacting the ligand with the corresponding metal chloride salt in a 1:1 molar ratio in ethanol. rdd.edu.iq The resulting solid complexes are then filtered, washed, and dried.

Characterization using techniques such as elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements has provided insights into the coordination environment of the metal ions. rdd.edu.iq For example, FT-IR spectra show shifts in the vibrational frequencies of the N-H and C-N bonds upon coordination, indicating the involvement of the nitrogen atoms in binding to the metal. rdd.edu.iq

Electronic spectra and magnetic moment data suggest that for many of the transition metal complexes, such as those of Cr(III), Co(II), Ni(II), and Cu(II), an octahedral geometry is adopted. rdd.edu.iq However, in the case of the Pd(II) complex, a square planar geometry is proposed. rdd.edu.iq The molar conductance values for these complexes in DMSO are generally low, suggesting that the anions are coordinated to the metal center. rdd.edu.iq

Table 1: Spectroscopic and Magnetic Data for Transition Metal Complexes of a Related Ligand Data for N-Pyridin-2-ylmethyl-benzene-1,2-diamine complexes rdd.edu.iq

| Metal Ion | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Key UV-Vis Bands (nm) |

|---|---|---|---|

| Cr(III) | Octahedral | 3.77 | - |

| Co(II) | Octahedral | 4.82 | 520, 800 |

| Ni(II) | Octahedral | 3.01 | - |

| Cu(II) | Octahedral | 1.98 | - |

| Pd(II) | Square Planar | - | - |

Complexes of N-Pyridin-2-ylmethyl-benzene-1,2-diamine have also been prepared with main group metals such as lead(II) and mercury(II). rdd.edu.iq The synthesis follows a similar procedure to that of the transition metal complexes, involving the reaction of the ligand with the corresponding metal salt (e.g., Pb(NO₃)₂ or HgCl₂) in ethanol. rdd.edu.iq

Characterization of these complexes has been carried out using similar spectroscopic techniques. The coordination of the ligand to the main group metal is confirmed by shifts in the IR spectra. While detailed structural information from single-crystal X-ray diffraction is not available for the specific complexes of this compound, studies on related systems with other bidentate nitrogen ligands have shown that lead(II) can form coordination polymers with varied geometries, often influenced by the nature of the anion and the ligand. researchgate.net

Geometrical and Electronic Structures of Coordination Compounds

The precise geometrical and electronic structures of coordination compounds of this compound are best determined by single-crystal X-ray diffraction and computational studies. While no crystal structures for complexes of this specific ligand are publicly available, data from closely related systems provide valuable insights.

Computational studies, such as Density Functional Theory (DFT), on related pyridyl moiety-based metal complexes have been used to investigate their electronic structure and reactivity. Such calculations can provide information on the distribution of electron density, the nature of the metal-ligand bonding, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic spectra and reactivity of the complexes.

Stability and Reactivity of Metal-Ligand Adducts

The reactivity of these metal-ligand adducts has not been extensively studied for the title compound. However, related pyridine-containing metal complexes have shown catalytic activity in various organic transformations. For example, palladium(II) complexes with pyridine-based ligands have been used as catalysts in cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.gov The electronic and steric properties of the ligand, which can be tuned by substitution, play a crucial role in the catalytic efficiency. nih.gov

In some cases, the metal ion can promote reactions of the ligand itself. For example, the hydrolysis of a Schiff base ligand to form a binuclear copper(II) complex of 2-benzoylpyridine (B47108) and phenyl(pyridin-2-yl)methanediol has been observed during complexation. rdd.edu.iq This highlights the potential for metal-assisted transformations of the coordinated ligand.

Catalytic Applications of N1 Pyridin 2 Yl Benzene 1,2 Diamine Derived Systems

Homogeneous Catalysis

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, typically in a liquid solution. Ligands play a crucial role in stabilizing the metal center and influencing the catalyst's activity, selectivity, and stability.

Carbon-Heteroatom Bond Formation Reactions (e.g., C-N, C-O)

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. Copper-catalyzed C-N cross-coupling reactions, in particular, have been developed using various nitrogen-containing ligands. Some studies have shown that using a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin can facilitate the synthesis of N-(pyridin-4-yl)benzene amines and N,N-bis(pyridine-4-yl)benzene amines. mdpi.com The outcome of these reactions, yielding either mono- or di-substituted products, is influenced by the electronic properties of the aniline (B41778) substrate and the base used. mdpi.com

Metal-Mediated Cross-Coupling Reactions (e.g., Ullmann-type)

The Ullmann reaction, a copper-catalyzed cross-coupling method, is a classic transformation for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org While traditionally requiring harsh reaction conditions, the development of new ligands has enabled these reactions to proceed at much lower temperatures. Recently, benzene-1,2-diamine ligands have been successfully employed in copper-catalyzed Ullmann-type C(sp²)-N and C(sp²)-O cross-coupling reactions. tcichemicals.com The proposed active species in these systems are electron-rich anionic complexes that facilitate rapid oxidative addition, even at room temperature. tcichemicals.com The presence of ortho-aryl substituents on the ligand is thought to provide stabilization through π-interactions, preventing the decomposition of the highly reactive catalytic species. tcichemicals.com TCI America offers three specific diamine ligands (B6606, D6240, and B6801) that, in combination with copper, can be used for a wide range of substrates, including complex, drug-like molecules under mild conditions. tcichemicals.com

Enantioselective Catalysis

Enantioselective catalysis is critical for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. Chiral diamines are a well-established class of ligands and organocatalysts for asymmetric transformations. researchgate.netresearchgate.net For instance, chiral diamine catalysts have been designed for asymmetric addition reactions in water, yielding products with excellent yields and high enantiomeric ratios. chemrxiv.org The desymmetrization of meso-vicinal diamine bistrisylamides via N-monoallylation using a chiral π-allyl-palladium catalyst has been shown to proceed with up to 90% enantiomeric excess (ee). nih.gov Furthermore, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and a benzene-1,2-diamine unit have been synthesized and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving enantioselectivities of up to 41% ee. mdpi.com

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This setup offers advantages in terms of catalyst separation and recycling. While there is no specific information on the use of N1-(pyridin-2-yl)benzene-1,2-diamine in heterogeneous catalysis, related compounds have been explored in this context. For example, a di-manganese complex with a "back-to-back" 1,4-bis(2,2′:6,2′′-terpyridin-4′-yl) benzene (B151609) ligand has been shown to function as a heterogeneous catalyst for oxygen evolution. mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For Ullmann-type reactions catalyzed by copper-diamine complexes, it is proposed that the active species is an electron-rich anionic complex. This allows for a rapid oxidative addition step, which is often rate-limiting, even at room temperature. tcichemicals.com The mechanism for the classic Ullmann reaction involves a copper(I) compound undergoing oxidative addition with an aryl halide, followed by reductive elimination to form the new bond. organic-chemistry.org In some Ullmann-type reactions, the catalytic cycle is thought to involve the oxidation of copper to a Cu(III) state. organic-chemistry.org

Ligand Tuning for Enhanced Catalytic Performance

The performance of a metal-based catalyst can be significantly improved by modifying the structure of the ligand. This "ligand tuning" can affect the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. For instance, in the context of Ullmann-type cross-coupling with benzene-1,2-diamine ligands, it has been noted that for highly sterically hindered substrates, a ligand with bulky substituents (D6240) provides better results than a less hindered one (B6606). tcichemicals.com This is attributed to the prevention of ligand deactivation through intramolecular C-H amination in the more sterically encumbered ligand. tcichemicals.com The development of chiral N-heterocyclic carbenes (NHCs) as stereodirecting ligands is another example of how ligand design has led to an explosion in the field of asymmetric catalysis. rsc.org

Structural Elucidation and Supramolecular Chemistry

X-ray Crystallographic Studies of N1-(pyridin-2-yl)benzene-1,2-diamine and its Derivatives

Detailed structural information has been obtained for derivatives of this compound, particularly N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. These studies provide significant insights into the likely structural behavior of the parent compound.

The crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine has been resolved, revealing an orthorhombic crystal system with the space group Pna2_1_ at a temperature of 123 K. nih.goviucr.org The asymmetric unit of this compound contains two independent molecules. These molecules are organized into a self-complementary hydrogen-bonded dimer, which is a principal feature of its solid-state packing. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C12H13N3 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 13.4639 (2) |

| b (Å) | 7.8555 (1) |

| c (Å) | 20.1288 (3) |

| Volume (ų) | 2128.94 (5) |

| Z | 8 |

| Temperature (K) | 123 |

In the solid state, substituted 2-arylamino-pyridine derivatives can adopt one of two stable conformations which arise from the rotation around the C—N bond connecting the aryl and pyridine (B92270) rings. nih.gov One conformation is non-coplanar, while the other is coplanar and may be stabilized by an intramolecular C—H...N interaction. nih.gov

In the case of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, the pyridyl and o-diaminophenyl rings are not co-planar. The dihedral angles between the mean planes of these rings are 61.80 (10)° for one of the independent molecules in the asymmetric unit and 62.33 (10)° for the other. nih.gov This non-planar conformation facilitates the formation of intermolecular hydrogen-bonded dimers. nih.gov A similar non-coplanar arrangement is observed in the related compound, N-(2-bromobenzyl)-N′-(2-pyridyl)-benzene-1,2-diamine. nih.gov In contrast, N,N′-bis(2-pyridyl)benzene-1,2-diamine exhibits both a coplanar and a non-coplanar conformation within a single molecule. nih.gov

Investigations of Intermolecular Interactions

The supramolecular assembly of these compounds is largely governed by hydrogen bonding, with contributions from other non-covalent interactions.

A defining feature in the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine is the presence of strong, dual N—H...N hydrogen bonds. nih.goviucr.org The asymmetric unit is comprised of two independent molecules that form a self-complementary dimer through these interactions, creating a classical ring motif. nih.gov In this arrangement, the N—H moiety of one molecule interacts with the pyridyl nitrogen of the second molecule. nih.gov

Furthermore, weaker N—H...N interactions are observed, where the second N—H group on each molecule is positioned closely enough to the opposing pyridyl nitrogen atom to engage in a hydrogen bond. nih.gov The crystal packing is further stabilized by minor C—H...Cg interactions, which link the dimers into a two-dimensional supramolecular sheet. iucr.org

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N4—H4···N2 | 0.90 (3) | 2.11 (3) | 3.001 (3) | 173 (2) |

| N1—H1···N5 | 0.88 (3) | 2.11 (3) | 2.981 (3) | 173 (2) |

| N6—H6···N2 | 0.88 (3) | 2.62 (2) | 3.374 (2) | 145 (2) |

| N3—H3···N5 | 0.87 (3) | 2.61 (3) | 3.337 (2) | 142 (2) |

D = donor atom; A = acceptor atom.

In the crystal packing of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, there are no significant π-π stacking interactions observed. The minimum centroid-to-centroid separation between aromatic rings is reported to be 4.7654 (12) Å, which is beyond the typical range for effective π-π stacking. iucr.org The dihedral angle between these rings is 58.68 (10)°, further indicating an absence of parallel stacking. iucr.org The supramolecular structure is therefore dominated by hydrogen bonding rather than aromatic stacking forces.

Dimerization and Higher-Order Assembly Studies

The primary mode of assembly for N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine in the solid state is dimerization. nih.gov The two independent molecules in the asymmetric unit form a robust dimeric structure through self-complementary N—H...N hydrogen bonds. nih.gov This dimerization is a consequence of the non-coplanar conformation adopted by the molecules, which orients the hydrogen bond donors and acceptors for this specific interaction. nih.gov

This dimerization motif is also observed in the parent compound 2-(phenylamino)pyridine and in the bulkier derivative N-(2-bromobenzyl)-N′-(2-pyridyl)-benzene-1,2-diamine. nih.gov In contrast, conformations that are more co-planar can lead to different supramolecular structures, such as one-dimensional catemer chains. nih.gov The dimers of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine are further linked by weaker C—H...Cg interactions, forming two-dimensional sheets that lie parallel to the ab plane of the unit cell. iucr.org

Research on the Polymorphism of this compound Remains Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and scholarly articles reveals a lack of published research specifically investigating the polymorphic characteristics of the chemical compound this compound.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs of a compound can exhibit varied physical and chemical properties. However, dedicated studies into the existence of polymorphs, their distinct crystal structures, and their supramolecular arrangements for this compound are not present in the current body of scientific literature.

While research into the structural chemistry of related compounds is available, these findings are not directly applicable to this compound. For instance, studies on derivatives such as N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine have detailed its crystal structure and hydrogen bonding patterns. nih.gov This derivative was synthesized from the commercially available this compound, confirming the existence of the parent compound, but the research did not extend to an analysis of its polymorphic behavior. nih.gov

Furthermore, extensive research has been conducted on the polymorphism of isomers and other related molecules. A notable example is N,N′-di(pyridin-2-yl)benzene-1,4-diamine, for which orthorhombic, triclinic, and monoclinic polymorphs have been identified and characterized. nih.gov These studies highlight the importance of crystallization conditions and intermolecular interactions in determining the final crystal form. However, due to differences in molecular structure, symmetry, and functional group positioning, the polymorphic behavior of these analogues does not provide direct insight into the potential polymorphism of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and relative number of protons in a molecule. The spectrum of N1-(pyridin-2-yl)benzene-1,2-diamine is expected to show distinct signals for the aromatic protons on the benzene (B151609) and pyridine (B92270) rings, as well as for the amine (N-H) protons.

The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern, or multiplicity, reveals the number of adjacent, non-equivalent protons according to the n+1 rule. hw.ac.ukchemistrysteps.com In this rule, 'n' represents the number of neighboring protons, resulting in a signal split into 'n+1' peaks. chemistrysteps.com

Aromatic Region (approx. 6.3-8.5 ppm): The protons on both the phenyl and pyridyl rings resonate in this downfield region due to the deshielding effects of the aromatic ring currents. iucr.orgnih.gov The ortho-disubstituted benzene ring will display a complex set of multiplets (e.g., doublets, triplets) for its four protons. Similarly, the four protons on the pyridine ring will exhibit characteristic splitting patterns.

Amine Protons (N-H): The protons of the primary amine (-NH₂) and the secondary amine (-NH-) typically appear as broad singlets. hw.ac.uk Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, strong intermolecular hydrogen bonding can lead to unexpected splitting patterns. iucr.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound This is an interactive table. Click on the headers to sort.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridyl-H | ~ 8.0 - 8.3 | Doublet (d) or Multiplet (m) | Proton adjacent to the ring nitrogen is typically most deshielded. |

| Phenyl-H | ~ 6.5 - 7.5 | Multiplet (m) | Complex splitting due to ortho-disubstitution pattern. |

| Pyridyl-H | ~ 6.5 - 7.5 | Multiplet (m) | Overlaps with phenyl protons. |

| Secondary Amine-H | Variable | Broad Singlet (br s) | Shift and broadening are highly dependent on conditions. hw.ac.uk |

Carbon-13 (¹³C) NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. In standard proton-decoupled spectra, each unique carbon atom appears as a single line (a singlet). mnstate.edu

For this compound, which lacks molecular symmetry, all 11 carbon atoms are expected to be chemically distinct, leading to 11 individual signals in the ¹³C NMR spectrum.

Aromatic Region (approx. 100-160 ppm): All 11 carbons of the phenyl and pyridyl rings resonate in this range.

Phenyl Carbons: Typically resonate around 110-150 ppm. The two carbons directly bonded to nitrogen atoms (C-N) will be shifted further downfield compared to the other four.

Pyridyl Carbons: These carbons appear in a similar range, from approximately 110-160 ppm. The carbon adjacent to the ring nitrogen (C2) is significantly deshielded. nmrs.io

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This is an interactive table. Click on the headers to sort.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Number of Signals |

|---|---|---|

| Phenyl C-N | ~ 140 - 155 | 2 |

| Pyridyl C-N | ~ 150 - 160 | 1 |

| Phenyl C-H | ~ 115 - 130 | 4 |

| Pyridyl C-H | ~ 110 - 140 | 3 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for unambiguously assigning complex spectra. A COSY spectrum displays correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. nih.gov

For this compound, a ¹H-¹H COSY experiment would be instrumental in:

Confirming Connectivity: It would show cross-peaks connecting adjacent protons within the benzene ring and adjacent protons within the pyridine ring.

Resolving Overlap: By tracing the correlation networks, it allows for the differentiation of individual proton signals that overlap in the one-dimensional spectrum. This is particularly useful in the crowded aromatic region. nih.gov

Vibrational Spectroscopy (IR, Raman) in Probing Functional Groups and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups give rise to characteristic bands in the 3300-3500 cm⁻¹ region. The -NH₂ group typically shows two bands (asymmetric and symmetric stretching), while the -NH- group shows one.

Aromatic C-H Stretching: A group of weaker bands is expected just above 3000 cm⁻¹.

Aromatic C=C and C=N Ring Stretching: Strong absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene and pyridine rings.

C-N Stretching: Aromatic amine C-N stretching vibrations typically occur in the 1250-1350 cm⁻¹ range.

Aromatic C-H Bending: Strong bands from out-of-plane bending in the 690-900 cm⁻¹ region can help confirm the substitution pattern of the aromatic rings.

Raman spectroscopy provides complementary information, often showing strong signals for symmetric vibrations, such as the ring breathing modes of the phenyl and pyridyl groups.

Table 3: Characteristic IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary & Primary Amine | N-H Stretch | 3300 - 3500 | Medium - Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak - Medium |

| Aromatic Rings | C=C & C=N Stretch | 1450 - 1600 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic structure and conjugated systems within a molecule.

The UV-Vis spectrum of this compound is dominated by electronic transitions involving its aromatic and heteroaromatic rings.

π→π* Transitions: These high-energy transitions involve the excitation of electrons from pi (π) bonding orbitals to pi-antibonding (π*) orbitals. They are characteristic of conjugated systems like benzene and pyridine and are expected to result in strong absorption bands at shorter wavelengths, likely below 300 nm. libretexts.org

n→π* Transitions: These are lower-energy transitions involving the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms, to a π* orbital. libretexts.org These transitions are typically less intense than π→π* transitions and occur at longer wavelengths, potentially above 300 nm. libretexts.org

The conjugation between the benzene and pyridine rings through the amine bridge is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to the individual, unsubstituted rings.

Table 4: Expected Electronic Transitions for this compound This is an interactive table. Click on the headers to sort.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π* | π → π* | < 300 nm | High |

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Molecular Ion Peak (M⁺·): For this compound (C₁₁H₁₁N₃), the molecular weight is 185.23 g/mol . Therefore, the mass spectrum will show a molecular ion peak at m/z = 185. sigmaaldrich.com A smaller M+1 peak at m/z = 186 will also be present due to the natural abundance of the ¹³C isotope. docbrown.info

Fragmentation Pattern: The molecular ion is a radical cation that can undergo fragmentation to form smaller, more stable ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key expected fragments include:

Loss of H·: A peak at m/z = 184 (M-1).

Loss of ·NH₂: Cleavage of the primary amine group would lead to a fragment at m/z = 169 (M-16).

Phenyl Cation: The presence of the benzene ring makes the formation of the phenyl cation ([C₆H₅]⁺) at m/z = 77 a very likely and characteristic fragmentation pathway. docbrown.info

Pyridyl Fragments: Fragments corresponding to the pyridine ring, such as the pyridyl cation at m/z = 78, are also expected.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound This is an interactive table. Click on the headers to sort.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 185 | [C₁₁H₁₁N₃]⁺· | Molecular Ion (M⁺·) | Confirms molecular weight. |

| 169 | [C₁₁H₉N₂]⁺ | [M - NH₂]⁺ | Loss of the primary amino group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation | Fragmentation of the pyridine moiety. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For N1-(pyridin-2-yl)benzene-1,2-diamine, DFT calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. iucr.org The optimized structure provides foundational data for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. iucr.org

A key output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene-1,2-diamine moiety, while the LUMO may be distributed across the electron-accepting pyridine (B92270) ring. A detailed analysis would map these orbitals to visualize the regions of electron density involved in potential chemical reactions. iucr.org

Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a DFT analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Expected Information |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | A specific negative value indicating the electron-donating capability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | A specific negative or slightly positive value indicating the electron-accepting capability. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A positive value in eV, indicating the molecule's kinetic stability and reactivity. |

Understanding how charge is distributed within a molecule is fundamental to predicting its interactions with other molecules. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP surface is a visual representation of the electrostatic potential on the electron density surface of the molecule. rdd.edu.iq

Different colors on the MEP map indicate different regions of charge. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridine and amine groups, highlighting their role as hydrogen bond acceptors and coordination sites for metal ions. The hydrogen atoms of the amine groups would be expected to show positive potential. rdd.edu.iq

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, these methods could be applied to understand its synthesis or its subsequent reactions, such as the formation of benzimidazoles or coordination complexes.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's mechanism and rate. Computational chemists use various algorithms to locate these transition state structures on the potential energy surface. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For instance, in the cyclization of this compound to form a benzimidazole (B57391) derivative, a process that often occurs with o-phenylenediamine (B120857) compounds, computational modeling could characterize the transition state for the intramolecular condensation and subsequent dehydration steps.

Once the structures of the reactants, products, and transition states are determined, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By calculating these energy barriers, chemists can predict which reaction pathways are most favorable and how changes in the molecular structure might affect the reaction's efficiency.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. iucr.org These tensors can then be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra.

For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would be highly valuable. By comparing the calculated shifts with experimental data, one can confirm the proposed structure of the molecule. Discrepancies between computed and experimental shifts can point to specific structural features, such as the presence of strong intramolecular hydrogen bonding, as observed in related compounds. While experimental NMR data exists for derivatives, a dedicated computational prediction for the parent compound would further solidify its structural assignment.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts This table illustrates how computationally predicted NMR data would be compared with experimental values. Specific calculated values for this compound are not available in the cited literature.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | Calculated Value | Measured Value | Δδ |

| C2 | Calculated Value | Measured Value | Δδ |

| C3 | Calculated Value | Measured Value | Δδ |

| ... | ... | ... | ... |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules like this compound. Computational methods such as NCI analysis are instrumental in visualizing and quantifying these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

Detailed theoretical investigations, often employing Density Functional Theory (DFT), allow for the mapping of NCI regions in real space. These analyses are typically based on the electron density and its derivatives. The reduced density gradient (RDG) is a key parameter; when plotted against the electron density multiplied by the sign of the second Hessian eigenvalue, it reveals the location and nature of non-covalent interactions.

For this compound, several key non-covalent interactions are anticipated based on its structural features and studies of closely related compounds. A significant interaction is the intramolecular hydrogen bond that can form between the amine hydrogen of the aniline (B41778) moiety and the nitrogen atom of the pyridine ring. This interaction is crucial for stabilizing the planar conformation of the molecule.

Furthermore, intermolecular interactions are prominent, especially in the solid state. X-ray crystallographic analysis of a closely related derivative, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, reveals strong N—H⋯N hydrogen bonding, leading to the formation of self-complementary dimers. sci-hub.se In these dimers, the amine hydrogen of one molecule forms a hydrogen bond with the pyridine nitrogen of a neighboring molecule. sci-hub.se Similar intermolecular hydrogen bonding is observed in other derivatives, such as N-(2-Bromo-benz-yl)-N'-(2-pyrid-yl)benzene-1,2-diamine, where molecules are linked into dimers through cooperative N-H⋯N hydrogen bonds. nih.gov

A summary of the expected non-covalent interactions for this compound is presented in the table below.

| Interaction Type | Participating Atoms/Groups | Nature of Interaction | Significance |

| Intramolecular Hydrogen Bond | N-H (amine) and N (pyridine) | Attractive, electrostatic | Stabilizes molecular conformation |

| Intermolecular Hydrogen Bond | N-H (amine) and N (pyridine) of adjacent molecules | Attractive, electrostatic | Promotes dimer formation and crystal packing |

| π-π Stacking | Phenyl and Pyridyl rings of adjacent molecules | Dispersive | Contributes to crystal stability |

| van der Waals forces | General intermolecular contacts | Dispersive | Overall contribution to molecular packing |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment, such as a solvent.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, often water, to mimic physiological or experimental conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

The primary objectives of performing MD simulations on this compound would be to:

Analyze Solvation Effects: To understand how solvent molecules arrange around the solute and the nature of solute-solvent interactions, particularly hydrogen bonding with water molecules.

Investigate Aggregation Behavior: To simulate the process of self-assembly and dimerization or the formation of larger aggregates, driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov

Study Interactions with Biomolecules: To model the binding of this compound to a biological target, such as a protein active site. Such simulations can reveal the stability of the complex, key binding interactions, and provide estimates of binding free energy. sci-hub.se

The results from MD simulations, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bond analysis, provide quantitative measures of the system's dynamics and intermolecular interactions. For instance, RDFs can quantify the probability of finding a solvent atom at a certain distance from a specific atom in the solute, offering a detailed picture of the solvation shell.

A hypothetical set of parameters for an MD simulation of this compound in water is outlined in the table below.

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |

| Solvent | TIP3P or SPC/E water model | Mimics an aqueous environment |

| System Size | ~5000 atoms (1 solute, ~1600 water molecules) | Sufficient to avoid self-interaction artifacts |

| Temperature | 300 K | Represents room temperature conditions |

| Pressure | 1 atm | Represents standard atmospheric pressure |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |

| Analysis | RMSD, RMSF, RDF, Hydrogen Bond Analysis | To quantify dynamics and interactions |

Emerging Applications and Interdisciplinary Research of N1 Pyridin 2 Yl Benzene 1,2 Diamine

The versatile structure of N1-(pyridin-2-yl)benzene-1,2-diamine, which combines a chelating pyridyl group with a reactive o-phenylenediamine (B120857) moiety, positions it as a valuable building block in several advanced scientific fields. Its ability to form stable metal complexes and engage in specific intermolecular interactions like hydrogen bonding has sparked interest in its application across materials science and chemistry. This article explores the emerging roles of this compound in optoelectronics, functional materials, bioinorganic chemistry, and the construction of complex supramolecular systems.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While established methods for the synthesis of N-aryl o-phenylenediamines exist, there remains a considerable opportunity for the development of more sustainable and efficient synthetic routes to N1-(pyridin-2-yl)benzene-1,2-diamine. Current strategies often involve multi-step procedures that may utilize harsh reagents or require significant purification. nih.gov Future research should focus on the following areas:

Green Chemistry Approaches: The exploration of environmentally benign synthetic methods is a paramount objective. This includes the use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be easily recovered and reused. nih.gov For instance, one-pot multicomponent reactions, which reduce waste by minimizing intermediate isolation steps, present a promising avenue. nih.gov The use of catalysts like water extract of papaya bark ash has been shown to be effective for the synthesis of related benzimidazoles at room temperature, suggesting that similar bio-based or waste-derived catalysts could be developed for the synthesis of this compound.

Catalytic C-N Cross-Coupling Reactions: Advances in transition-metal-catalyzed C-N bond formation offer a direct and modular approach to unsymmetrical diamines. Future work could focus on developing palladium or copper-catalyzed cross-coupling reactions between 2-halopyridines and o-phenylenediamine (B120857), or vice versa, with an emphasis on achieving high selectivity for the mono-aminated product.

Flow Chemistry Synthesis: Continuous flow processing can offer significant advantages over traditional batch synthesis in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and improved process safety.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, milder reaction conditions. | Development of bio-based catalysts, use of aqueous reaction media, one-pot syntheses. nih.gov |

| Catalytic C-N Cross-Coupling | High efficiency, modularity, potential for asymmetric synthesis. | Ligand design for selective mono-arylation, optimization of catalyst loading and reaction conditions. |

| Flow Chemistry Synthesis | Improved safety, scalability, precise control over reaction parameters, higher throughput. | Reactor design, optimization of flow rates and residence times, integration of in-line purification. |

Exploration of New Catalytic Transformations

The bifunctional nature of this compound, possessing both a chelating diamine unit and a pyridyl nitrogen, makes it an attractive ligand precursor for a wide array of catalytic transformations. Its ability to form stable complexes with various transition metals is a key feature that can be exploited in catalysis. rdd.edu.iq

Asymmetric Catalysis: A significant and largely unexplored area is the development of chiral derivatives of this compound for use in asymmetric catalysis. The introduction of chiral centers into the backbone of the ligand could lead to highly effective catalysts for a range of enantioselective reactions, such as asymmetric reductions, oxidations, and C-C bond-forming reactions. nih.govchemrxiv.org The design of new pyridine-derived chiral ligands has been shown to be crucial for advancing asymmetric synthesis. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: The o-phenylenediamine moiety serves as a direct precursor to benzimidazole-based N-heterocyclic carbenes (NHCs). The pyridyl group at the N1-position would remain as a pendant coordinating group on the resulting NHC ligand. Such pyridyl-functionalized NHCs could act as versatile ligands in transition metal catalysis, offering unique steric and electronic properties that could lead to novel reactivity and selectivity.

| Catalytic Application | Potential Role of this compound | Anticipated Benefits |

|---|---|---|

| Asymmetric Hydrogenation | As a chiral ligand for rhodium or iridium catalysts. | High enantioselectivity in the reduction of prochiral olefins and ketones. |

| Asymmetric Diamination | As a ligand for palladium or copper catalysts in the diamination of alkenes. chemrxiv.org | Direct synthesis of chiral vicinal diamines, which are important building blocks. |

| Cross-Coupling Reactions | As a precursor to a pyridyl-functionalized NHC ligand for palladium or nickel catalysts. | Enhanced catalyst stability and activity, potential for novel reactivity patterns. |

Advanced Materials Integration and Performance Optimization

The incorporation of this compound into advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers is a promising research direction. The presence of multiple coordination and hydrogen-bonding sites makes it an excellent candidate for constructing robust and functional porous materials.

Metal-Organic Frameworks (MOFs): The pyridyl and diamine functionalities can act as coordinating sites for metal ions, enabling the formation of multidimensional MOFs. mdpi.comresearchgate.netrsc.org These materials could exhibit interesting properties for gas storage and separation, catalysis, and sensing. The synthesis of new mixed-ligand MOFs containing pyridine-based ligands has been shown to lead to fascinating properties. researchgate.net

Covalent Organic Frameworks (COFs): The diamine groups can undergo condensation reactions with aldehydes or other complementary monomers to form porous, crystalline COFs. The incorporated pyridyl units would line the pores of the COF, providing specific binding sites for guest molecules or acting as catalytic centers.

Functional Polymers: this compound can be polymerized or grafted onto polymer backbones to create functional materials. These polymers could find applications as chelating resins for metal ion extraction, as supported ligands for catalysis, or in the development of stimuli-responsive materials.

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker. mdpi.comresearchgate.netrsc.org | Gas storage, selective catalysis, chemical sensing. |

| Covalent Organic Frameworks (COFs) | As a monomer in polycondensation reactions. | Heterogeneous catalysis, selective adsorption, membrane-based separations. |

| Functional Polymers | As a monomer or for post-polymerization modification. | Metal ion sequestration, supported catalysis, smart materials. |

Deeper Theoretical Insights through High-Level Computations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Conformational Analysis and Reactivity: DFT calculations can be employed to explore the conformational landscape of the molecule and to identify the most stable conformers. researchgate.net This information is crucial for understanding its reactivity and how it interacts with other molecules. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide insights into its nucleophilic and electrophilic sites, guiding the design of new reactions. researchgate.netmdpi.com

Modeling of Metal Complexes: Computational modeling of the metal complexes of this compound can help to elucidate their geometric and electronic structures. This is essential for understanding their catalytic activity and for designing more efficient catalysts. Time-dependent DFT (TD-DFT) can be used to predict and interpret their electronic absorption spectra. bookpi.org

Simulation of Material Properties: For its application in advanced materials, computational simulations can predict the structures of resulting MOFs or COFs and their properties, such as pore size, surface area, and gas adsorption isotherms. This can significantly accelerate the discovery of new materials with desired functionalities.

| Computational Method | Target of Study | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Molecular structure, electronic properties, and reactivity of the isolated molecule. researchgate.netmdpi.com | Identification of stable conformers, prediction of reaction sites, understanding of substituent effects. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra of the molecule and its metal complexes. bookpi.org | Interpretation of experimental spectra, understanding of electronic transitions. |

| Molecular Dynamics (MD) | Behavior of the molecule in solution or within a material matrix. | Simulation of solvation effects, prediction of diffusion and transport properties in materials. |

Q & A

Q. What are the standard synthetic routes for N1-(pyridin-2-yl)benzene-1,2-diamine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves palladium-catalyzed coupling reactions. For example, diaryl-nitrobenzene precursors can be reduced using FeCl₃·6H₂O, activated carbon, and hydrazine hydrate in isopropanol under reflux . To optimize yields, microwave-assisted synthesis has been reported to improve efficiency (91% yield vs. traditional 70%) by reducing reaction time and avoiding metal catalysts . Key parameters to monitor include solvent choice, catalyst loading, and temperature control during reduction.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm amine proton environments and aromatic coupling patterns. For example, NH₂ groups in similar diamines exhibit broad singlets in CDCl₃ .

- X-ray Diffraction (XRD): Employ SHELXL for structure refinement and Mercury for visualizing crystal packing or hydrogen-bonding networks . For salts, compare protonation states (mono- vs. diprotonated cations) using displacement parameters .

Q. What catalytic or medicinal roles have been identified for derivatives of this compound?

Methodological Answer: Derivatives act as ligands in transition-metal catalysis (e.g., Ni(II) complexes for alcohol oxidation ) or intermediates in antiviral/antimicrobial agent synthesis . Design experiments by functionalizing the pyridine or aniline moieties to modulate electronic properties, and assess bioactivity via enzymatic assays or computational docking studies.

Advanced Research Questions

Q. How can density functional theory (DFT) improve the understanding of electronic properties in this compound complexes?

Methodological Answer: Use hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms to calculate redox potentials or ligand charge-transfer behavior . Compare computed HOMO-LUMO gaps with experimental UV-Vis data to validate electronic transitions. For thermochemical accuracy, benchmark against atomization energies (average deviation <2.4 kcal/mol) .

Q. How should researchers address contradictions in crystallographic or synthetic data for structurally similar derivatives?

Methodological Answer:

- Structural Variations: Compare protonation states in salts (e.g., 2-aminoanilinium vs. benzene-1,2-diaminium) using hydrogen-bonding motifs and CSD data .

- Synthetic Yields: Re-evaluate reaction conditions (e.g., microwave vs. conventional heating ) or precursor purity. Use HPLC or TLC to identify byproducts impacting yield discrepancies .

Q. What advanced strategies are recommended for refining challenging crystal structures of derivatives?

Methodological Answer:

- SHELXL Workflow: Use TWIN/BASF commands for twinned data and ISOR restraints to handle anisotropic displacement outliers .

- Mercury Visualization: Overlay multiple structures to identify packing anomalies or polymorphic variations . For disordered regions, apply "squeeze" algorithms to model solvent voids.

Q. How can microwave-assisted synthesis be systematically applied to improve derivative functionalization?

Methodological Answer: Optimize parameters using a monomodal reactor:

Q. What experimental approaches resolve protonation state ambiguities in benzene-1,2-diamine salts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.